molecular formula C26H22FN3O5 B2887015 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899902-25-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B2887015
CAS No.: 899902-25-1
M. Wt: 475.476
InChI Key: RWHOMNZSQVQKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a quinazoline-2,4-dione core substituted with a 4-fluorobenzyl group at the N1 position and a propanamide linker terminating in a benzo[d][1,3]dioxol-5-ylmethyl moiety. This compound shares structural similarities with bioactive molecules targeting enzymes like kinases or proteases, where the quinazoline-dione scaffold often serves as a pharmacophore for hydrogen bonding and aromatic interactions .

The synthesis of such compounds typically involves multi-step reactions, including:

  • Reductive amination: As seen in , nitro groups are reduced to diamines using SnCl₂·2H₂O under reflux conditions .
  • Amide coupling: Propanamide linkages are formed via carbodiimide-mediated activation (e.g., EDC/HOBt in DMF), a method analogous to procedures in and .
  • Quinazoline-dione formation: Cyclization reactions under basic or acidic conditions generate the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety, similar to steps described in .

Properties

CAS No.

899902-25-1

Molecular Formula

C26H22FN3O5

Molecular Weight

475.476

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C26H22FN3O5/c27-19-8-5-17(6-9-19)15-30-21-4-2-1-3-20(21)25(32)29(26(30)33)12-11-24(31)28-14-18-7-10-22-23(13-18)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31)

InChI Key

RWHOMNZSQVQKIX-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound with potential biological activity. This article explores its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing pharmacological properties.
  • Dihydroquinazoline structure : Associated with various biological activities including anticancer effects.
  • Fluorobenzyl group : Enhances lipophilicity and membrane permeability.

Molecular Formula

The molecular formula for this compound is C21H19FN4O4C_{21}H_{19}FN_{4}O_{4}, with a molecular weight of approximately 396.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

In a study assessing the anticancer activity of related compounds, several derivatives were tested on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF-74.524.56

These findings suggest that compounds with similar structural features may possess potent anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound involves:

  • Interaction with Protein Targets : The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, potentially inhibiting key enzymes involved in tumor growth.
  • Induction of Apoptosis : The compound may activate apoptotic pathways by modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes including:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of Dihydroquinazoline Derivatives : This step often involves condensation reactions between appropriate amines and carbonyl compounds.
  • Coupling Reactions : Final assembly through nucleophilic substitutions to introduce the fluorobenzyl group.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds featuring similar scaffolds:

Compound NameStructure TypeNotable Activity
Compound DThioureaAnticancer
Compound ETriazoleAntifungal

These comparisons indicate that structural modifications can significantly influence biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight Key References
Target Compound Quinazoline-2,4-dione 4-Fluorobenzyl (N1), benzo[d][1,3]dioxol-5-ylmethyl (propanamide) ~481.42 g/mol
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-... benzamide () Quinazoline-2,4-dione 2-Fluorobenzyl (N1), 3-methoxypropylbenzamide ~577.56 g/mol
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide () Piperazine Benzo[d][1,3]dioxol-5-yl, benzyl 367.44 g/mol
N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide () Isoxazole Diethylaminophenyl, benzyl ~429.52 g/mol

Key Observations :

Fluorobenzyl vs. Benzyl Groups: The 4-fluorobenzyl substituent in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ’s benzyl-piperazine derivative) due to increased electronegativity and reduced susceptibility to oxidative metabolism .

Quinazoline-dione vs. Isoxazole Cores : The quinazoline-dione core (target compound) provides a rigid planar structure conducive to π-π stacking and hydrogen bonding, whereas isoxazole derivatives () prioritize steric bulk and dipole interactions .

Benzo[d][1,3]dioxol Group : This moiety, present in both the target compound and ’s derivative, is associated with improved lipophilicity and membrane permeability compared to simpler aromatic systems .

Critical Analysis :

  • The target compound’s synthesis shares challenges with ’s diamine intermediates, where instability necessitates rapid progression to subsequent steps .

Analytical and Bioactivity Considerations

  • NMR and LCMS Profiling: As highlighted in and , molecular networking via LCMS/MS and NMR can dereplicate structural analogs. For instance, the benzo[d][1,3]dioxol group in the target compound would produce distinct ¹H-NMR signals (δ 5.9–6.1 ppm for methylenedioxy protons) compared to non-dioxol aromatics .

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step reactions, including condensation of benzo[d][1,3]dioxole and quinazolinone derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF or dichloromethane under nitrogen .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity .
  • Characterization :
  • NMR (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry .

  • HPLC-MS for purity assessment and molecular ion verification .
    Example reaction parameters:

    StepSolventTemperature (°C)CatalystYield (%)
    AmidationDMF25EDC/HOBt72
    CyclizationTHF60K₂CO₃68

Q. How is the compound’s structural integrity validated post-synthesis?

Advanced spectroscopic and chromatographic techniques are employed:

  • 2D NMR (COSY, NOESY) : Maps intra-molecular interactions and confirms spatial arrangement of the fluorobenzyl and quinazolinone moieties .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₂₅FN₂O₅ requires m/z 524.1754) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What functional groups contribute to its biological activity?

Key pharmacophores include:

  • 4-Fluorobenzyl group : Enhances lipophilicity and target binding via halogen bonding .
  • Quinazolin-2,4-dione core : Inhibits enzymes like dihydrofolate reductase (DHFR) through competitive binding .
  • Benzo[d][1,3]dioxole : Modulates metabolic stability by reducing cytochrome P450 oxidation .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

Systematic optimization strategies include:

  • Design of Experiments (DOE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry to identify optimal conditions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .

Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

Contradictions may arise from assay conditions or compound stability. Mitigation steps:

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm activity .
  • Stability testing : Perform LC-MS to detect degradation products in buffer or serum .
  • Batch-to-batch consistency : Ensure purity (>98%) via HPLC and control residual solvent levels (e.g., DMF < 500 ppm) .

Q. What computational methods predict target interactions and SAR?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using the fluorobenzyl group as an anchor .
  • MD simulations (GROMACS) : Assess conformational stability of the propanamide linker in aqueous environments .
  • QSAR modeling : Correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with IC₅₀ values .

Q. How to design derivatives to improve metabolic stability?

  • Isosteric replacement : Substitute the benzo[d][1,3]dioxole with a trifluoromethyl group to reduce CYP3A4-mediated oxidation .
  • Prodrug strategies : Introduce ester moieties at the propanamide nitrogen to enhance oral bioavailability .
  • Metabolite identification : Use hepatocyte microsomes and LC-HRMS to map Phase I/II metabolites .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting crystallography and NMR data?

  • Crystallography : Resolves static conformations but may miss solution-phase dynamics.
  • NMR relaxation studies : Measure rotational correlation times to assess flexibility in solution .
  • Cross-validate : Use both techniques to reconcile solid-state vs. solution-state structures .

Q. What statistical approaches validate assay reproducibility?

  • Bland-Altman plots : Compare intra- and inter-lab variability for IC₅₀ determinations .
  • ANOVA : Test batch effects (e.g., synthesis date, analyst) on bioactivity data .

Q. How to prioritize compounds for in vivo studies?

Use a scoring matrix:

ParameterWeight (%)Threshold
IC₅₀ (nM)40<100
Solubility (µg/mL)20>50
Microsomal stability (t₁/₂)30>60 min
Selectivity index10>10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.